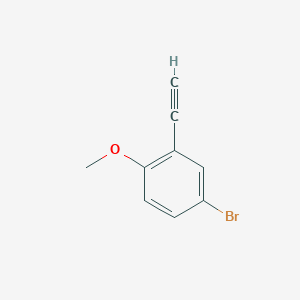

4-Bromo-2-ethynyl-1-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethynyl-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJJYCOBHKTAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40700693 | |

| Record name | 4-Bromo-2-ethynyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057669-94-9 | |

| Record name | 4-Bromo-2-ethynyl-1-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40700693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 4 Bromo 2 Ethynyl 1 Methoxybenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 4-Bromo-2-ethynyl-1-methoxybenzene is an ideal substrate for several key transformations. The presence of a reactive C(sp2)-Br bond and a C(sp)-H bond on the same molecule allows for programmed, stepwise functionalization.

Sonogashira Coupling for C(sp)-C(sp2) Bond Formationorganic-chemistry.orgjk-sci.comlibretexts.orgwikipedia.org

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the case of this compound, the terminal alkyne (the ethynyl (B1212043) group) can react with various aryl halides. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The success of the Sonogashira coupling heavily relies on the catalytic system. While palladium complexes are the most common, research has explored other transition metals to improve efficiency and reduce cost. rsc.org

Palladium Catalysts : The most widely used catalysts are palladium(0) complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. libretexts.org For aryl bromides, which are less reactive than iodides, more effective catalyst systems are often required. The development of N-heterocyclic carbene (NHC) palladium complexes has provided highly active catalysts for these transformations. researchgate.net High-temperature ball milling has also been shown to enable efficient palladium-catalyzed Sonogashira coupling of solid aryl halides. nih.gov

Iron and Cobalt Catalysts : While less common for Sonogashira reactions, research into using more earth-abundant metals like iron and cobalt as catalysts is an active area. These systems aim to provide more sustainable and economical alternatives to palladium. However, their application in the coupling of substrates like this compound is not as extensively documented.

The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky and electron-rich phosphine ligands are often effective for the coupling of aryl bromides. epa.gov

The Sonogashira reaction is known for its broad substrate scope and tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. jk-sci.com When reacting this compound at its ethynyl group, a variety of aryl and heteroaryl halides can be used as coupling partners.

The reaction generally tolerates functional groups such as esters, ketones, and nitro groups on the coupling partner. This allows for the synthesis of a diverse array of diarylacetylene derivatives. The inherent functional groups of this compound, the bromo and methoxy (B1213986) groups, are generally well-tolerated under Sonogashira conditions. The bromide can later be used for a subsequent coupling reaction.

A study on the Sonogashira coupling of various aryl halides with terminal alkynes catalyzed by a nanosized MCM-41 anchored palladium bipyridyl complex showed good yields for a range of substrates, highlighting the functional group tolerance of modern catalyst systems. nih.gov

The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. rsc.org

Palladium Cycle :

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (the coupling partner for the ethynyl group of this compound) to form a Pd(II) intermediate.

Transmetalation : A copper acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center.

Reductive Elimination : The two organic fragments on the palladium complex are coupled, yielding the final product and regenerating the Pd(0) catalyst.

Copper Cycle :

The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.

Unusual reaction pathways, such as multiple acetylene (B1199291) insertions, have been observed under certain conditions, leading to the formation of more complex structures. nih.gov Copper-free Sonogashira variants have also been developed, where the deprotonation of the alkyne and its transfer to the palladium center occur without the mediation of a copper co-catalyst. libretexts.org

Suzuki-Miyaura Coupling for C(sp2)-C(sp2) Bond Formationnih.govrsc.org

The Suzuki-Miyaura coupling is a versatile method for forming C(sp2)-C(sp2) bonds by reacting an organoboron compound with an organohalide. nih.gov The aryl bromide moiety of this compound can readily participate in Suzuki-Miyaura reactions with a wide range of aryl and vinyl boronic acids or their esters. This allows for the introduction of a second aryl group, leading to the formation of substituted tolan structures.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. For a substrate like this compound, which contains an electron-donating methoxy group, the reactivity of the aryl bromide is somewhat attenuated compared to electron-deficient aryl bromides. Therefore, careful optimization of the catalytic system is often necessary.

Key parameters for optimization include:

Palladium Catalyst and Ligand : A variety of palladium catalysts, such as Pd(PPh₃)₄ and Pd(OAc)₂, are commonly used. mdpi.com The choice of ligand is critical, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes often providing the best results for aryl bromides.

Base : The choice of base is crucial for the activation of the organoboron species. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. mdpi.com

Solvent : The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, THF) and water. nih.gov

Temperature : Reactions involving aryl bromides typically require elevated temperatures to proceed at a reasonable rate. researchgate.net

The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of analogous 4-bromoanisole (B123540) derivatives with various boronic acids, providing a model for the expected conditions for this compound.

| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | K₂CO₃ | EtOH/H₂O | 60 | >95 | researchgate.net |

| 4-Bromoanisole | Phenylboronic acid | NiPd@CMK-3 | K₂CO₃ | Dioxane/H₂O | 25-50 | High | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 60 | mdpi.com |

These examples demonstrate that high yields can be achieved with various palladium-based catalytic systems by carefully selecting the ligand, base, and solvent. The ethynyl group on this compound is generally stable under these conditions, allowing for the selective functionalization of the aryl bromide position.

Regioselectivity and Stereoselectivity in Suzuki-Miyaura Transformations

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. libretexts.org In the context of this compound, the reaction's regioselectivity and stereoselectivity are of paramount importance.

Regioselectivity:

The Suzuki-Miyaura reaction on substrates with multiple halogen atoms, such as di- or tri-halogenated pyridines, has been shown to be highly regioselective. researchgate.net The reaction typically occurs at the most electrophilic carbon-halogen bond. researchgate.net In the case of this compound, the primary site of reaction is the carbon-bromine bond, leaving the ethynyl group intact for subsequent functionalization. This chemoselectivity is crucial for a stepwise approach to building molecular complexity. The reaction of 4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various arylboronic acids demonstrates that the bromo group on the aryl moiety is preferentially substituted over the thiophenyl-Br position due to its higher reactivity. mdpi.com

Stereoselectivity:

The stereoselectivity of the Suzuki-Miyaura reaction becomes relevant when coupling with alkenylboronic acids or esters, as it determines the geometry of the resulting double bond. organic-chemistry.orgnih.gov The reaction is known to proceed with retention of the double bond's configuration from the alkenylboron reagent. organic-chemistry.orgnih.gov For instance, the coupling of (E)- or (Z)-alkenyltrifluoroborates with alkenyl bromides stereospecifically produces the corresponding (E,E)-, (E,Z)-, (Z,E)-, or (Z,Z)-conjugated dienes. nih.gov While specific studies on the stereoselectivity of Suzuki-Miyaura reactions with this compound and various alkenylboron reagents are not extensively detailed in the provided results, the general principles of the reaction suggest that the stereochemistry of the resulting alkene would be controlled by the stereochemistry of the alkenylboron coupling partner.

| Coupling Partner | Catalyst System | Product Feature | Reference |

| Alkenylboronic acids | Pd(OAc)2 / PPh3 / Cs2CO3 | Stereospecific formation of conjugated dienes | organic-chemistry.orgnih.gov |

| Arylboronic acids | Pd(PPh3)4 / K3PO4 | Regioselective substitution at the C-Br bond | mdpi.com |

| Alkenyltrifluoroborates | Pd(OAc)2 / PPh3 / Cs2CO3 | High stereoselectivity in diene synthesis | organic-chemistry.orgnih.gov |

Stille Coupling with Tetraalkynylstannanes

The Stille coupling offers an alternative palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. A detailed study on the Stille-type cross-coupling reaction with tetraalkynylstannanes has demonstrated its effectiveness as a route to various arylalkynes. rsc.org This methodology presents a viable option for the derivatization of this compound, where the aryl bromide can react with a tetraalkynylstannane to introduce an additional alkyne moiety. This approach provides a pathway to synthesize di-alkynyl-substituted aromatic compounds, which are valuable precursors in materials science and medicinal chemistry. The advantages and limitations of this procedure have been discussed, highlighting its potential in organic synthesis. rsc.org

Heck Reactions and Emerging Cross-Coupling Variants

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a powerful tool for carbon-carbon bond formation. wikipedia.orgyoutube.com In the case of this compound, the aryl bromide can undergo a Heck reaction with various alkenes to introduce a substituted vinyl group. organic-chemistry.org This reaction is known for its excellent trans selectivity. organic-chemistry.org

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. libretexts.org

Emerging Cross-Coupling Variants:

Recent advancements have led to the development of more efficient and versatile catalyst systems for the Heck reaction. These include phosphine-free catalysts and the use of ionic liquids. wikipedia.orgorganic-chemistry.org For instance, Pd(quinoline-8-carboxylate)2 has been shown to be a low-priced, phosphine-free catalyst for Heck reactions. organic-chemistry.org Furthermore, new N-heterocyclic carbene palladium complexes have demonstrated high activity. organic-chemistry.org These emerging variants offer improved reaction conditions, broader substrate scope, and potentially more sustainable synthetic routes.

| Reaction Type | Catalyst | Key Feature | Reference |

| Heck Reaction | Palladium complexes | Forms a substituted alkene from an unsaturated halide and an alkene | wikipedia.orgyoutube.com |

| Ionic Liquid Heck Reaction | Palladium acetate (B1210297) in ionic liquid | Proceeds in the absence of a phosphorus ligand | wikipedia.org |

| Phosphine-Free Heck Reaction | Pd(quinoline-8-carboxylate)2 | Cost-effective and avoids phosphine ligands | organic-chemistry.org |

Click Chemistry Applications of the Ethynyl Moiety

The terminal alkyne group of this compound is a key functional handle for participating in "click chemistry" reactions, most notably the azide-alkyne cycloaddition. nih.govrsc.org This class of reactions is characterized by high efficiency, mild reaction conditions, and the formation of a stable triazole linkage. nih.govrsc.org

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) for Triazole Synthesis

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and widely used reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.org This reaction involves the coupling of a terminal alkyne, such as the ethynyl group in this compound, with an azide (B81097) in the presence of a copper(I) catalyst. nih.gov The reaction is highly regioselective, exclusively yielding the 1,4-isomer. nih.gov

The CuAAC reaction has found extensive applications in various fields, including medicinal chemistry, bioconjugation, and materials science, due to its robustness and the stability of the resulting triazole ring. nih.govrsc.orgnih.gov The synthesis of 1,4-disubstituted-1,2,3-triazoles from ethyl propionate (B1217596) and various azides is a testament to the versatility of this reaction. frontiersin.org The mechanism of CuAAC is complex, involving copper(I) acetylide intermediates. nih.govrsc.org

| Reaction | Catalyst | Product | Key Features | References |

| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Copper(I) salts | 1,4-disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, robust | nih.govrsc.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Cyclic Alkynes

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free variant of the click reaction that utilizes strained cyclooctynes. nih.govnih.gov This reaction is particularly useful for applications in biological systems where the toxicity of copper is a concern. nih.gov While this compound itself is not a strained alkyne, it can be derivatized to incorporate a strained cyclic alkyne, or it can be reacted with an azide-functionalized strained alkyne.

SPAAC has been successfully employed in the synthesis of polymer-based prodrugs and for linking functional elements to targeting ligands for medical imaging. nih.govbeilstein-journals.org The reaction of cyclooct-2-yn-1-ol with 2-(azidophenyl)boronic acid proceeds rapidly at room temperature with complete regioselectivity, highlighting the efficiency of this method. rsc.orgchemrxiv.org The kinetics of SPAAC can be monitored in real-time, even in complex biological fluids, using techniques like inline ATR-IR spectroscopy. nih.gov

Directed Functional Group Interconversions and Derivatization Strategies

The dual functionality of this compound allows for a multitude of directed functional group interconversions and derivatization strategies. The methoxy group, for instance, can act as a directing group in certain reactions. nih.gov While specific examples for this compound are not prevalent in the provided search results, the principles of directed functionalization are well-established in organic synthesis.

The bromo-substituent can be transformed into other functional groups through various reactions beyond cross-coupling, such as lithiation followed by quenching with an electrophile, or through nucleophilic aromatic substitution under specific conditions. Similarly, the ethynyl group can undergo a variety of transformations, including hydration to form a methyl ketone, hydrohalogenation, or serve as a precursor for the synthesis of more complex alkynes through C-C bond-forming reactions. These derivatization strategies significantly expand the synthetic utility of this compound, making it a valuable starting material for the synthesis of a diverse range of target molecules.

Transformations of the Ethynyl Group (e.g., Hydration, Cycloaddition)

The terminal alkyne, or ethynyl group, is a highly versatile functional group capable of participating in a wide array of chemical reactions. Its transformations are central to elaborating the molecular structure of this compound.

Hydration: The hydration of the ethynyl group in this compound is anticipated to follow established protocols for terminal alkynes. The addition of water across the carbon-carbon triple bond typically adheres to Markovnikov's rule, yielding a methyl ketone. orgsyn.org This transformation is commonly catalyzed by strong acids, such as sulfuric acid, in the presence of a mercury(II) salt like mercuric sulfate. orgsyn.orglibretexts.org The reaction proceeds through an enol intermediate, which rapidly tautomerizes to the more stable keto form. orgsyn.orgchem-station.com

Alternative, milder, and more modern catalytic systems have been developed for alkyne hydration that avoid the use of toxic mercury salts. These include catalysts based on gold, cobalt, and other transition metals. wikipedia.orgnih.gov For instance, gold(I) complexes have demonstrated outstanding activity in the hydration of various alkynes under acid-free conditions. nih.gov A complementary reaction, hydroboration-oxidation, would result in the anti-Markovnikov addition of water, producing the corresponding aldehyde. libretexts.org

Cycloaddition: The ethynyl group serves as an excellent dienophile or dipolarophile in cycloaddition reactions, providing a powerful method for constructing new ring systems. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where the alkyne can react with a conjugated diene to form a six-membered ring. researchgate.netlibretexts.orgmdpi.com These reactions can be thermally induced, and the presence of electron-withdrawing groups on one of the components can significantly facilitate the process. mdpi.commdpi.com In the context of this compound, intramolecular Diels-Alder reactions could be envisioned by first attaching a suitable diene-containing side chain to another part of the molecule. mdpi.com

Other cycloaddition pathways, such as [2+2] cycloadditions with ketenes or photochemical [2+2] reactions, are also known transformations for alkynes, leading to four-membered rings. libretexts.orgnih.gov Dipolar cycloadditions with species like azides or nitrile oxides can be used to construct five-membered heterocycles. These transformations highlight the potential of the ethynyl group to act as a linchpin in the synthesis of complex cyclic and heterocyclic structures.

Selective Bromine Substitution Reactions

The bromine atom on the aromatic ring is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. The reactivity of aryl bromides in these transformations is well-established, offering reliable pathways for forming new carbon-carbon and carbon-heteroatom bonds. nih.govbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds and involves coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. libretexts.orgorganic-chemistry.orgyonedalabs.com The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base to activate the boronic acid for transmetalation. organic-chemistry.orgmdpi.com The choice of ligand, base, and solvent is critical for achieving high yields. mdpi.comnih.gov Given the structure of this compound, it can be selectively coupled with various aryl or vinyl boronic acids at the bromine position, leaving the ethynyl and methoxy groups intact.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane | 70-80 | mdpi.com |

| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | Room Temp. | organic-chemistry.org |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 80 | organic-chemistry.org |

| (NHC)Pd(II) Complex | - | KOH | 2-Propanol/H₂O | 82 | nih.gov |

Sonogashira Coupling: While the ethynyl group of the title compound can participate in Sonogashira couplings, the aryl bromide moiety can also react with a different terminal alkyne. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper(I), provides a direct route to unsymmetrically substituted diarylacetylenes. wikipedia.orgorganic-chemistry.org The general reactivity trend for aryl halides in Sonogashira couplings is I > Br > Cl, making aryl bromides excellent substrates. wikipedia.org This allows for the selective coupling at the bromine site while preserving the molecule's original ethynyl group, provided the latter is suitably protected.

Mizoroki-Heck Reaction: The Mizoroki-Heck reaction enables the coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, typically with high E-stereoselectivity. thieme-connect.dechim.it The reaction uses a palladium catalyst and a base, and often a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) is added to improve yields and suppress dehalogenation side reactions, especially with aryl bromides. beilstein-journals.org This transformation would append a vinyl substituent at the 4-position of the starting molecule.

Modifications and Cleavage of the Methoxy Group

The methoxy group (-OCH₃) is an ether linkage that is generally stable under many reaction conditions. However, it can be cleaved to reveal a hydroxyl group (phenol) using strong reagents, a process known as demethylation. chem-station.comlibretexts.org

The most effective and widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgchem-station.com This strong Lewis acid coordinates to the ether oxygen, activating the methyl group for nucleophilic attack by a bromide ion. chem-station.comnih.gov The reaction is highly efficient and can often be carried out at low temperatures, from -78 °C to room temperature, which helps to preserve other sensitive functional groups in the molecule. chem-station.com The initial product is an alkoxydibromoborane, which is hydrolyzed during aqueous workup to yield the final phenol (B47542). chem-station.com

Alternatively, strong Brønsted acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can be used. chem-station.comlibretexts.orglibretexts.org These reactions typically require heating the substrate in a concentrated aqueous solution of the acid. chem-station.com The mechanism involves protonation of the ether oxygen to form a good leaving group (methanol), followed by Sₙ2 attack of the halide ion on the methyl group. libretexts.orglibretexts.org For aryl alkyl ethers like this compound, cleavage invariably occurs at the alkyl-oxygen bond, yielding a phenol and an alkyl halide, because the C(sp²)-O bond of the aromatic ring is much stronger and resistant to nucleophilic attack. libretexts.orglibretexts.org

| Reagent | Typical Conditions | Mechanism Type | Key Features | Reference |

|---|---|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to Room Temp. | Lewis Acid Mediated | High efficiency, mild conditions, most common method. | orgsyn.orgchem-station.comnih.gov |

| Hydrobromic Acid (HBr, 47%) | Heating (~130 °C), with or without Acetic Acid | Sₙ2 (on methyl group) | Strong Brønsted acid, requires high temperatures. | chem-station.com |

| Hydroiodic Acid (HI) | Heating | Sₙ2 (on methyl group) | Similar to HBr, highly effective strong acid. | libretexts.orglibretexts.org |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or MeNO₂, heating | Lewis Acid Mediated | Alternative Lewis acid, reactivity lower than BBr₃. | chem-station.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2 Ethynyl 1 Methoxybenzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For derivatives of 4-Bromo-2-ethynyl-1-methoxybenzene, ¹H and ¹³C NMR provide initial, crucial data points for structural confirmation.

The ¹H NMR spectrum would characteristically show signals for the aromatic protons, the methoxy (B1213986) group protons, and the terminal acetylenic proton. The aromatic protons typically resonate in the downfield region of 6.5-8.0 ppm, with their splitting patterns (e.g., doublets, doublet of doublets) revealing their substitution pattern on the benzene (B151609) ring. libretexts.org The methoxy group protons appear as a sharp singlet, usually around 3.8 ppm, while the acetylenic proton gives a distinct singlet at approximately 3.0 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, with aromatic carbons appearing in the 120-150 ppm range. libretexts.org The carbons of the ethynyl (B1212043) group have characteristic shifts, with the terminal carbon (≡C-H) appearing around 80-90 ppm and the substituted carbon (Ar-C≡) appearing at a slightly different shift. The methoxy carbon signal is typically found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H (Aromatic) | ~7.0-7.5 | - | m |

| H (Aromatic) | ~7.0-7.5 | - | m |

| H (Aromatic) | ~7.0-7.5 | - | m |

| H (Acetylenic) | ~3.1 | ~83 | s |

| H (Methoxy) | ~3.8 | ~56 | s |

| C (Aromatic, C-Br) | - | ~115 | s |

| C (Aromatic, C-C≡) | - | ~118 | s |

| C (Aromatic, C-H) | - | ~117 | d |

| C (Aromatic, C-H) | - | ~134 | d |

| C (Aromatic, C-H) | - | ~135 | d |

| C (Aromatic, C-O) | - | ~160 | s |

| C (Acetylenic, Ar-C ≡) | - | ~80 | s |

| C (Methoxy, -OC H₃) | - | ~56 | q |

| Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, m=multiplet, q=quartet. |

Advanced Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

While 1D NMR provides foundational data, 2D NMR techniques are essential for the complete and unambiguous assignment of complex structures.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing the same information as a DEPT experiment but with greater sensitivity. columbia.edupitt.edu For a derivative of this compound, HSQC would definitively link each aromatic proton to its corresponding carbon atom and confirm the identity of the methoxy and acetylenic signals.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. columbia.edu For instance, the methoxy protons would show a correlation to the aromatic carbon at the C1 position, and the acetylenic proton would show correlations to the aromatic carbons at C2 and C3. These long-range correlations are instrumental in confirming the substitution pattern on the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, typically within 5 Å. nanalysis.comwikipedia.org This is particularly useful for confirming the relative positions of substituents on the aromatic ring. nanalysis.com For example, a NOESY spectrum would show a correlation between the methoxy protons and the proton at the C6 position of the benzene ring, confirming their spatial proximity and validating the structural assignment. libretexts.org

Solid-State NMR for Crystalline Materials

For derivatives that are crystalline, solid-state NMR (ss-NMR) offers powerful insights that are not available from solution-state experiments. nih.gov While solution NMR averages out anisotropic interactions due to molecular tumbling, ss-NMR can measure these interactions, providing information on molecular packing, conformation, and intermolecular interactions within the crystal lattice. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. nih.gov For halogenated aromatic compounds, ss-NMR can be particularly informative in studying the effects of the bromine substituent on the local electronic environment and crystal packing. nih.gov

Isotopic Labeling Studies for Mechanistic and Structural Insights

Isotopic labeling, where an atom is replaced by one of its isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), is a powerful tool for elucidating reaction mechanisms and confirming spectral assignments. nih.gov For instance, in the synthesis of this compound derivatives, which often involves reactions like the Sonogashira coupling, deuterium (B1214612) labeling can be used to track the reaction pathway. ru.nl By synthesizing a starting material with a deuterium label at a specific position, its fate can be followed through the reaction, providing clear evidence for the proposed mechanism. researchgate.netuea.ac.uk In NMR, the presence of a ¹³C label would result in a significantly enhanced signal for that specific carbon, which can be invaluable for confirming assignments in complex regions of the spectrum or for tracking the incorporation of the label into a final product.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound and its derivatives. Each functional group absorbs infrared radiation at a characteristic frequency.

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Acetylene (B1199291) (C≡C-H) | ≡C-H Stretch | ~3300 libretexts.org | Strong, Sharp |

| Acetylene (C≡C) | C≡C Stretch | 2100-2260 orgchemboulder.com | Weak to Medium |

| Aromatic C-H | C-H Stretch | 3000-3100 libretexts.org | Medium |

| Aromatic C=C | C=C Ring Stretch | 1400-1600 libretexts.org | Medium to Strong |

| Ether (Ar-O-CH₃) | C-O Stretch | ~1250 (asymmetric) & ~1040 (symmetric) | Strong |

| Bromoalkane (C-Br) | C-Br Stretch | 500-600 | Medium to Strong |

The presence of a sharp, strong peak around 3300 cm⁻¹ is a clear indicator of the terminal alkyne's ≡C-H bond. orgchemboulder.com The C≡C triple bond stretch itself appears in a relatively uncongested region of the spectrum (2100-2260 cm⁻¹), making it a useful diagnostic peak, though its intensity can be variable. libretexts.org The various aromatic C-H and C=C stretches, along with the strong C-O ether stretches, confirm the presence of the substituted anisole (B1667542) ring. libretexts.orgyoutube.com

Raman Spectroscopy for Conjugated Systems

Raman spectroscopy is a complementary technique to FT-IR and is particularly well-suited for analyzing conjugated systems. imperial.ac.uk The technique relies on changes in polarizability during molecular vibrations. imperial.ac.uk For molecules like this compound, the π-conjugated system of the aromatic ring and the alkyne gives rise to strong Raman signals. nih.gov

The C≡C triple bond, which can sometimes have a weak absorption in IR, typically produces a strong and sharp signal in the Raman spectrum, making it an excellent diagnostic tool. nih.govnih.gov Similarly, the symmetric "breathing" modes of the aromatic ring are often more intense in the Raman spectrum than in the IR. This makes Raman spectroscopy an ideal method for confirming the presence and studying the electronic environment of the conjugated alkyne and aromatic ring systems within these derivatives. researchgate.netmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of novel compounds. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the calculation of a unique molecular formula. For this compound, the molecular formula is C₉H₇BrO. biosynth.com The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁶O), can be compared to the experimentally measured mass to confirm the compound's identity.

HRMS analyses are commonly performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument. beilstein-journals.org The high resolving power of these instruments is crucial for distinguishing between ions of very similar nominal mass, thereby providing a high degree of confidence in the assigned molecular formula. For instance, the monoisotopic mass of an isomer, 2-bromo-4-ethynyl-1-methoxybenzene (B1446846), is calculated to be 209.96803 Da. uni.lu An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as strong evidence for the C₉H₇BrO formula.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrO |

| Calculated Monoisotopic Mass | 209.96803 Da |

| Adduct Ion [M+H]⁺ | 210.97531 m/z |

| Adduct Ion [M+Na]⁺ | 232.95725 m/z |

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by elucidating the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the molecular ion (or a specific adduct ion) of the compound of interest is isolated, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms and the identity of functional groups. nih.gov

For a derivative of this compound, characteristic fragmentation would likely involve:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group to form a [M-15]⁺ ion.

Loss of acetylene (C₂H₂): Fragmentation involving the ethynyl group.

Loss of a bromine radical (•Br): Cleavage of the carbon-bromine bond.

Cleavage of the aromatic ring: More complex fragmentation patterns yielding smaller ions.

By analyzing the masses of these product ions, a detailed structural map can be constructed. Studies on related halogenated and hydroxylated aromatic compounds have shown that specific fragment ions can be diagnostic for the position of substituents on the aromatic ring, allowing for the differentiation of isomers. nih.gov The generation of fragment ion proposals can be substantiated by comparing the spectra of labeled (e.g., with ¹⁸O or ²H) and unlabeled derivatives. nih.gov

Ion Mobility Mass Spectrometry (IMS-MS) adds another dimension of separation to mass analysis, providing information about the three-dimensional shape and size of an ion. In this technique, ions are propelled through a drift tube filled with a neutral buffer gas. Their velocity depends on their mass, charge, and collision cross-section (CCS)—a measure of their rotational average projected area. nih.gov This allows for the separation of isomers that have identical masses but different shapes.

For derivatives of this compound, different substitution patterns on the benzene ring would result in distinct CCS values. This information serves as an additional, highly specific identifier for the compound, complementing the m/z data from the mass spectrometer. uni.lu The ability of IMS-MS to discern among highly homologous molecules is particularly valuable in complex mixture analysis. nih.gov Predicted CCS values for various adducts of an isomer of the target compound highlight the type of data obtained from this technique.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 210.97531 | 132.2 |

| [M+Na]⁺ | 232.95725 | 147.1 |

| [M-H]⁻ | 208.96075 | 136.4 |

| [M+NH₄]⁺ | 228.00185 | 152.6 |

| [M+K]⁺ | 248.93119 | 135.3 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal of a compound, one can obtain an electron density map from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with unparalleled accuracy. mdpi.com This technique provides irrefutable proof of the molecular structure and conformation in the solid state.

Analysis of the resulting structure reveals not only the intramolecular geometry but also the intermolecular arrangement of molecules, known as the crystal packing. nih.gov Understanding the crystal packing is crucial as it dictates the macroscopic properties of the material. The table below shows representative crystallographic data for a complex organic molecule, illustrating the parameters obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 9.2941(3) |

| c (Å) | 13.8402(4) |

| α (°) | 98.789(2) |

| β (°) | 98.110(2) |

| γ (°) | 91.134(2) |

| Volume (ų) | 744.17(4) |

The crystal packing in molecular solids is governed by a network of non-covalent intermolecular interactions. For this compound derivatives, several key interactions are expected to direct their self-assembly in the solid state:

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a directional, non-covalent interaction with a Lewis basic site (e.g., an oxygen atom or a π-system) on an adjacent molecule. nih.govnih.gov This interaction is driven by the region of positive electrostatic potential (the σ-hole) on the outer surface of the halogen atom. nih.gov

π-π Stacking: The aromatic benzene rings can stack on top of one another. These interactions can be face-to-face or offset/slipped. The strength and geometry of π-π stacking significantly influence the electronic properties and thermal expansion of the crystal. nsf.govsciforum.net

C-H···π and C-H···O Interactions: The hydrogen atoms of the ethynyl group or the aromatic ring can form weak hydrogen bonds with the π-electron cloud of a neighboring ring (C-H···π). Similarly, hydrogen atoms can interact with the oxygen atom of the methoxy group (C-H···O). sciforum.net

These varied interactions work cooperatively to create a stable, three-dimensional crystal lattice. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within the crystal structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic absorption and emission spectroscopy provide valuable information about the electronic structure and photophysical properties of a molecule. Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from the ground state to higher energy excited states. For derivatives of this compound, the π-conjugated system of the substituted aromatic ring is expected to give rise to characteristic absorption bands in the UV region. nih.gov

Fluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state back to the ground state. Not all molecules that absorb light are fluorescent; for many, non-radiative decay pathways dominate. For related aromatic systems, fluorescence is often observed, with the emission wavelength (color) and quantum yield (brightness) being highly sensitive to the molecular structure and the local environment. nih.gov The introduction of different substituents can tune these photophysical properties. nih.gov

| Compound Type | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_PL) | Observed Color |

|---|---|---|---|---|

| 2-Aryl-4-phenylpyrido[1,2-a]benzimidazoles | 220 - 284 | 463 - 475 | 0.13 - 0.73 | Blue-Green |

Analysis of Electronic Transitions and Conjugation Effects

The electronic absorption and emission spectra of aromatic compounds like this compound are governed by transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These transitions, typically of the π→π* type in conjugated systems, are sensitive to the nature and position of substituents on the aromatic ring. researchgate.netkhanacademy.org

The methoxy (-OCH₃) group, being an electron-donating group, tends to raise the energy of the HOMO, while the ethynyl (-C≡CH) group can act as a π-acceptor, lowering the energy of the LUMO. The bromine (-Br) atom, through its inductive electron-withdrawing effect and resonance electron-donating effect, further modulates these energy levels. The interplay of these substituents dictates the energy gap between the HOMO and LUMO, which in turn determines the wavelength of light absorbed and emitted.

In phenylacetylene (B144264), the parent structure, the primary absorption bands correspond to π→π* transitions. aip.org The introduction of substituents, as in this compound, is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to benzene or phenylacetylene alone. This shift is a direct consequence of the extended conjugation and the electronic perturbations induced by the methoxy and bromo groups. The extended π-system involving the benzene ring and the ethynyl group allows for more delocalized electronic states, reducing the energy required for electronic excitation.

Theoretical studies on phenylacetylene have provided a detailed assignment of its electronic absorption spectrum, which serves as a foundation for understanding its derivatives. researchgate.net For substituted phenylacetylenes, the second π→π* absorption bands are particularly sensitive to vibrations centered in the substituent groups, indicating a strong coupling between the electronic transitions and the molecular vibrations of the substituents. aip.org

| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Solvent/Conditions |

| Phenylacetylene | ~236, ~278 | ~285 | Gas Phase |

| Anisole | ~269, ~278 | ~296 | Vapor |

| 4-Ethynylanisole | Not Reported | Not Reported | - |

| Ethynylphenothiazine Derivatives | Not Reported | 20-35% Quantum Yield | Not Specified |

This table presents data for analogous compounds to provide a reference for the expected spectroscopic behavior of this compound and its derivatives. Data sourced from various spectroscopic studies. nih.govnist.govsigmaaldrich.com

Quantum Yield and Fluorescence Lifetime Measurements for Optoelectronic Characterization

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.org The fluorescence lifetime (τ) represents the average time a molecule remains in the excited state before returning to the ground state. Both are critical parameters for assessing the suitability of a material for optoelectronic applications.

The relationship between quantum yield and lifetime is given by the equation: Φ = k_r / (k_r + k_nr), where k_r is the rate of radiative decay (fluorescence) and k_nr is the rate of non-radiative decay. The lifetime is the inverse of the sum of these rates: τ = 1 / (k_r + k_nr). researchgate.net

For derivatives of this compound, the quantum yield and lifetime are expected to be highly dependent on the molecular structure and the surrounding environment. The presence of the bromine atom can have a significant impact. Due to the "heavy atom effect," bromine can enhance intersystem crossing—a non-radiative process where the molecule transitions from a singlet excited state to a triplet state. This typically leads to a decrease in fluorescence quantum yield and lifetime. However, in some cases, bromine substitution has been shown to enhance solid-state fluorescence through the formation of halogen bonds, which can restrict molecular motions and reduce non-radiative decay pathways. thieme-connect.denih.gov

The solvent environment also plays a crucial role. In polar solvents, molecules with charge-transfer character in their excited state may exhibit lower quantum yields due to stabilization of the excited state, which can promote non-radiative decay pathways. Conversely, a rigid environment, such as in a polymer matrix or in the solid state, can restrict vibrational and rotational motions that often contribute to non-radiative decay, leading to an increase in quantum yield. mdpi.com

The following table provides fluorescence quantum yield and lifetime data for a selection of fluorescent compounds, illustrating the range of values observed for different molecular structures and the influence of substitution.

| Compound | Quantum Yield (Φ_f) | Lifetime (τ, ns) | Solvent/Conditions |

| Fluorescein (B123965) | ~0.9 | ~4.0 | 0.1 M NaOH |

| Eosin Y | ~0.19 | ~1.1 | Water |

| Rose Bengal | ~0.02 | ~0.09 | Water |

| Bromine-Substituted Enaminone | 0.096 | Not Reported | Solid State |

This table presents data for various fluorescent compounds to illustrate the impact of structure on quantum yield and lifetime. Data sourced from studies on fluorescein derivatives and bromo-substituted compounds. thieme-connect.deresearchgate.net

Computational and Theoretical Investigations of 4 Bromo 2 Ethynyl 1 Methoxybenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For a substituted aromatic compound such as 4-bromo-2-ethynyl-1-methoxybenzene, these methods can elucidate the complex interplay of its functional groups.

Density Functional Theory (DFT) is a widely used computational method that provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. nih.gov It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. researchgate.net These parameters include bond lengths (e.g., C-Br, C-O, C≡C), bond angles, and the dihedral angles that define the orientation of the methoxy (B1213986) and ethynyl (B1212043) groups relative to the benzene (B151609) ring.

Once the geometry is optimized, the electronic structure can be analyzed. A key output is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netnih.gov In this compound, negative potential would be expected around the oxygen atom of the methoxy group and the π-system of the ethynyl group, indicating sites susceptible to electrophilic attack. Conversely, positive potential would likely be found around the hydrogen atoms.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(4)-Br | 1.91 |

| Bond Length (Å) | C(1)-O | 1.36 |

| Bond Length (Å) | O-CH₃ | 1.43 |

| Bond Length (Å) | C(2)-C≡ | 1.43 |

| Bond Length (Å) | ≡C-H | 1.07 |

| Bond Angle (°) | C(3)-C(4)-Br | 119.8 |

| Bond Angle (°) | C(2)-C(1)-O | 117.5 |

| Bond Angle (°) | C(1)-O-CH₃ | 118.0 |

| Dihedral Angle (°) | C(2)-C(1)-O-CH₃ | 0.5 |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor (electrophile). researchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO's energy relates to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.netnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biointerfaceresearch.com From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), softness (σ), and electrophilicity (ω) can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov For this compound, the HOMO is expected to have significant contributions from the electron-rich methoxy group and the π-system of the ring, while the LUMO would be distributed over the aromatic ring and the electron-withdrawing bromo and ethynyl substituents.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.25 |

| E(LUMO) | -1.10 |

| Energy Gap (ΔE) | 5.15 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.10 |

| Chemical Hardness (η) | 2.58 |

| Electrophilicity Index (ω) | 2.21 |

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental spectra. nih.gov DFT, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy. nih.govmdpi.com The predicted shifts for this compound would be influenced by the electronic environment of each nucleus. For example, the protons on the aromatic ring would show distinct shifts due to the combined electron-donating effect of the methoxy group and the electron-withdrawing/anisotropic effects of the bromo and ethynyl groups. researchgate.net

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. isroset.org These calculations help assign specific absorption bands to the vibrational modes of the molecule, such as the characteristic stretching frequencies of the C≡C triple bond, the C-Br bond, and the C-O ether linkage. researchgate.netresearchgate.net Calculated frequencies are often uniformly scaled by a factor (e.g., 0.968) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (ethynyl) | 3.3 |

| H (on C3) | 7.1 |

| H (on C5) | 7.4 |

| H (on C6) | 6.9 |

| H (methoxy) | 3.9 |

| C (ethynyl, C≡CH) | 82.5 |

| C (ethynyl, C-C≡) | 80.0 |

| C1 (C-O) | 160.0 |

| C4 (C-Br) | 114.0 |

| C (methoxy) | 56.0 |

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| ≡C-H Stretch | 3305 |

| Aromatic C-H Stretch | 3080 |

| C≡C Stretch | 2115 |

| Aromatic C=C Stretch | 1590, 1485 |

| Asymmetric C-O-C Stretch | 1255 |

| Symmetric C-O-C Stretch | 1030 |

| C-Br Stretch | 650 |

Reaction Mechanism Studies and Energy Landscapes

Beyond static molecular properties, computational chemistry is a powerful tool for investigating the dynamics of chemical reactions. By mapping the energy landscape of a reaction pathway, researchers can understand the mechanism, predict feasibility, and identify key intermediates and transition states.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). The transition state represents the energy maximum along the reaction coordinate and is characterized computationally as a first-order saddle point on the potential energy surface. Locating this structure is crucial for understanding the reaction mechanism. DFT calculations are used to optimize the geometry of the transition state. A successful TS optimization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products.

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is the primary determinant of the reaction rate. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. For a reaction involving this compound, such as an electrophilic addition to the alkyne, DFT could be used to model the transition state and calculate the activation energy, thereby predicting the reaction's kinetic viability.

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Heck reactions, which are fundamental in organic synthesis for forming carbon-carbon bonds. beilstein-journals.orgscielo.br Computational studies are instrumental in elucidating the complex, multi-step catalytic cycles of these reactions. nih.gov

For instance, in a Sonogashira coupling, the generally accepted mechanism involves several key steps:

Oxidative Addition: The aryl halide (this compound) reacts with a Pd(0) complex to form a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, formed from the terminal alkyne, transfers the acetylide group to the palladium center.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Molecular Dynamics Simulations of this compound

While direct molecular dynamics (MD) simulation studies on this compound are not extensively available in the public domain, computational investigations of its constituent functional groups and structurally related molecules provide significant insights into its probable behavior in condensed phases. Theoretical studies on substituted benzenes, anisoles, and phenylacetylenes allow for a detailed, albeit inferred, understanding of the conformational landscape, intermolecular interactions, and the influence of solvent environments on this compound.

Conformational Analysis and Intermolecular Interactions in Condensed Phases

The conformational preferences of this compound are primarily dictated by the orientation of the methoxy group relative to the benzene ring and the ethynyl substituent. In ortho-substituted anisoles, the methoxy group's methyl moiety can be oriented either toward or away from the adjacent substituent, leading to different conformers. The planarity of the methoxy group with the aromatic ring is a balance between steric hindrance and electronic effects. For this compound, the ethynyl group at the ortho position and the bromine atom at the para position influence this orientation.

In the condensed phase, intermolecular interactions play a crucial role in determining the packing and bulk properties of the material. The key interactions expected for this compound include:

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis bases. Theoretical studies on brominated aromatic compounds have shown that C-Br···X interactions (where X is a halogen or an oxygen atom) are significant in the solid state. rsc.org These interactions are directional and can influence the crystal packing.

π-π Stacking: The electron-rich aromatic ring can participate in π-π stacking interactions. The substitution pattern on the benzene ring, with both electron-donating (methoxy) and electron-withdrawing (bromo and ethynyl) groups, modulates the quadrupole moment of the ring and influences the geometry and strength of these stacking interactions.

C-H···π Interactions: The acetylenic proton of the ethynyl group can act as a hydrogen bond donor, forming C-H···π interactions with the aromatic rings of neighboring molecules.

Computational studies on related molecules allow for the estimation of the energies associated with these interactions, as illustrated in the hypothetical data table below.

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) | Typical Distance (Å) |

|---|---|---|---|

| Halogen Bonding | C-Br ··· O (methoxy) | -1.5 to -3.0 | 3.0 - 3.5 |

| π-π Stacking | Benzene Ring ··· Benzene Ring | -2.0 to -4.0 | 3.4 - 3.8 |

| C-H···π Interaction | Ethynyl C-H ··· Benzene Ring | -1.0 to -2.5 | 2.5 - 3.0 |

| Dipole-Dipole | Methoxy/Bromo ··· Methoxy/Bromo | -1.0 to -2.0 | 3.5 - 4.5 |

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of this compound are expected to be significantly influenced by the solvent environment. Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a key indicator of these effects. The electronic absorption and emission spectra of aromatic compounds are often sensitive to the solvent's dielectric constant and refractive index. ijap-iq.com

For this compound, the presence of both electron-donating and -withdrawing groups suggests that its dipole moment will change upon electronic excitation. This change in dipole moment leads to differential solvation of the ground and excited states, resulting in shifts in the spectral bands.

Polar Protic Solvents: Solvents like ethanol (B145695) and methanol (B129727) can form hydrogen bonds with the oxygen atom of the methoxy group and potentially interact with the π-system of the ethynyl group. This can lead to significant shifts in the UV-Vis absorption maxima.

Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) and dimethyl sulfoxide (B87167) will primarily interact through dipole-dipole interactions. These interactions can stabilize charge-separated states and influence the rates of reactions involving polar intermediates.

Nonpolar Solvents: In nonpolar solvents like hexane (B92381) or cyclohexane, solute-solvent interactions are weaker, and the spectroscopic properties will more closely resemble those in the gas phase.

The reactivity of the ethynyl group, for instance in cycloaddition reactions or Sonogashira coupling, can also be modulated by the solvent. Solvents that can stabilize transition states or key intermediates will accelerate the reaction rate. A hypothetical representation of solvent effects on the primary UV-Vis absorption band is presented in the table below.

| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Type of Shift (relative to Hexane) |

|---|---|---|---|

| Hexane | 1.88 | 280 | - |

| Chloroform | 4.81 | 285 | Bathochromic |

| Acetonitrile | 37.5 | 290 | Bathochromic |

| Ethanol | 24.5 | 292 | Bathochromic |

Applications of 4 Bromo 2 Ethynyl 1 Methoxybenzene As a Versatile Synthetic Building Block and Functional Molecule

Precursor in Advanced Materials Science and Engineering

The distinct structural characteristics of 4-Bromo-2-ethynyl-1-methoxybenzene make it a sought-after precursor in the synthesis of advanced functional materials. Commercial suppliers list it as a material science building block specifically for applications in Metal-Organic Frameworks (MOFs), Organic Light-Emitting Diodes (OLEDs), and polymer science, underscoring its relevance in this field. sigmaaldrich.com The presence of both a halogen and a terminal alkyne on the same aromatic ring allows for programmed, stepwise reactions, enabling the construction of precisely defined materials.

Organic electronic materials form the basis of technologies like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The performance of these devices is highly dependent on the molecular structure of the organic semiconductors used. diva-portal.org this compound serves as a key building block for creating the larger, conjugated systems required for these applications. sigmaaldrich.comnih.gov

Small Molecule OLEDs (SMOLEDs), which are prevalent in modern displays, rely on a diverse range of organic emitter molecules that can be synthesized and chemically modified to tune their properties. cas.org The phenylacetylene (B144264) core of this compound is a common motif in such materials. The ethynyl (B1212043) group can be readily used in coupling reactions, such as the Sonogashira coupling, to extend the π-conjugated system, a fundamental strategy for designing molecules with specific electronic and photophysical properties suitable for use in the emissive layers of OLEDs.

Table 1: Potential Reactions of this compound in Organic Electronics

| Reaction Type | Functional Group Involved | Potential Product Feature |

| Sonogashira Coupling | Ethynyl and Bromo | Extended π-conjugated systems |

| Suzuki Coupling | Bromo (after conversion to boronic ester) | Bi-aryl linkages for charge transport pathways |

| Stille Coupling | Bromo | Carbon-carbon bond formation with organostannanes |

| "Click" Chemistry | Ethynyl | Formation of triazole-containing materials |

Conjugated polymers are a critical class of materials in organic electronics, prized for their processability and tunable optoelectronic properties. The synthesis of these polymers often relies on step-growth polymerization using monomers that have at least two reactive functional groups. researchgate.net this compound is an ideal candidate for such polymerizations due to its bifunctional nature.

The bromine atom and the ethynyl group can participate in transition metal-catalyzed cross-coupling reactions. nih.gov For instance, in a Sonogashira polymerization, the ethynyl group of one monomer can react with the aryl bromide of another, forming a growing polymer chain with a conjugated backbone of alternating phenylene and ethynylene units. This method provides a direct route to poly(arylene ethynylene)s (PAEs), a class of polymers known for their luminescence and used in applications from chemical sensors to light-emitting devices. rsc.org

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. magtech.com.cnwikipedia.org The properties of MOFs, such as pore size, surface area, and chemical functionality, can be precisely controlled by choosing appropriate metal nodes and organic linkers. magtech.com.cnchemrxiv.org this compound is classified as an MOF ligand, indicating its role as a potential organic linker in the formation of these frameworks. sigmaaldrich.com

The terminal alkyne can coordinate to metal centers or be used as a reactive site for post-synthetic modification within the framework. The bromo-substituent can also be a site for further functionalization or can influence the electronic environment of the pores. Research on other bromo-functionalized linkers has shown that the inclusion of bromine atoms in an MOF structure can enhance its performance in applications like gas separation by modifying the polarizability and interaction potential within the pores. researchgate.net While direct nucleation of MOFs from metal ions and linkers is common, the use of functionalized precursors like this compound allows for the design of highly tailored materials. nih.govtudelft.nl

Scaffold for Complex Organic Molecule Synthesis

Beyond materials science, the unique reactivity of this compound makes it a valuable scaffold for the construction of complex organic molecules, including analogues of natural products and advanced pharmaceutical intermediates. sigmaaldrich.com Its two distinct reactive handles—the bromo group and the ethynyl group—allow for selective and sequential chemical transformations, which is a cornerstone of modern synthetic chemistry.

Natural products and their synthetic analogues are a rich source of bioactive compounds and chemical probes for studying biological processes. wikipedia.orgmdpi.com Many complex natural products contain highly substituted aromatic rings. The synthesis of analogues often involves building upon a simpler, functionalized aromatic core. nih.gov

The 4-bromo-3-methoxyphenyl motif present in the target molecule is a structural feature found in a variety of natural compounds. For example, related bromophenols derived from marine organisms exhibit interesting biological activities. mdpi.com The bromo and ethynyl groups on this compound serve as versatile chemical handles for introducing additional complexity through reactions like Suzuki, Stille, or Sonogashira couplings, allowing chemists to systematically build analogues of intricate natural products.

In drug discovery, the ability to rapidly synthesize a variety of molecules for biological screening is paramount. Building blocks that contain multiple, orthogonally reactive functional groups are highly prized. The structure of this compound is well-suited for this purpose. The bromo-methoxy-benzene core is a common feature in many pharmaceutical compounds. ontosight.ai For instance, related structures like 4-bromo-2-methoxyphenol (B1221611) are used as intermediates in the synthesis of kinase inhibitors like Bosutinib. cas.org

The ethynyl group can be transformed into various other functional groups or used in coupling reactions to link the aromatic core to other molecular fragments. The bromine atom provides a reliable site for metal-catalyzed cross-coupling, a foundational reaction in modern pharmaceutical synthesis. This dual reactivity allows for the divergent synthesis of compound libraries, where a common intermediate is used to produce a wide range of related structures for evaluation as potential lead compounds.

Table 2: Utility of Functional Groups in this compound for Synthesis

| Functional Group | Key Reactions | Synthetic Application |

| Ethynyl (-C≡CH) | Sonogashira Coupling, "Click" Chemistry (e.g., CuAAC), Hydration, Reduction | Elongation of carbon chains, formation of heterocycles (triazoles), installation of carbonyl or vinyl groups. |

| Bromo (-Br) | Suzuki Coupling, Stille Coupling, Heck Coupling, Buchwald-Hartwig Amination, Grignard Formation | Formation of C-C and C-N bonds, introduction of nucleophilic carbon center. |

| Methoxy (B1213986) (-OCH₃) | Ether Cleavage (e.g., with BBr₃) | Unmasking of a phenolic hydroxyl group for further functionalization or to mimic a natural product core. |

Development of Agro-chemical Research Tools

While direct, large-scale application of this compound in commercial agrochemicals is not extensively documented, its utility as a building block in the synthesis of research tools for the agrochemical sector is noteworthy. The compound's structure is valuable for creating complex molecular probes and standards for metabolic studies. The title compound is available from various chemical suppliers for research purposes. sigmaaldrich.com

The dual functionality of the molecule is key:

The ethynyl group is a handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific labeling of biomolecules or potential active ingredients.

The bromo-aryl moiety serves as a classic site for modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of diverse molecular skeletons.

Researchers can leverage these features to synthesize analogues of known pesticides or herbicides, incorporating tags for tracking their metabolic fate in plants or soil. For instance, by attaching a fluorescent dye or a biotin (B1667282) tag via the ethynyl group, scientists can create probes to study the mode of action or environmental distribution of a target agrochemical class. The bromo-substituent can be used to explore structure-activity relationships by introducing a variety of different chemical groups at that position.

Role in Advanced Functional Materials and Catalysis

This compound is a significant precursor in the field of materials science, where its rigid structure and reactive functional groups are exploited to build larger, high-performance molecules and polymers. biosynth.comnih.govnih.govsigmaaldrich.com It is often categorized as a material building block for its potential use in creating organic electronic materials. bldpharm.com

Optoelectronic Devices and Components Development

The structural framework of this compound is highly relevant to the synthesis of organic optoelectronic materials. Phenylacetylene units are common components in conjugated polymers and oligomers used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). The methoxy group (an electron-donating group) and the bromine atom (an electron-withdrawing, heavy atom) allow for the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels and spin-orbit coupling, of any resulting material.

While specific research detailing the use of this exact molecule is emerging, analogous compounds are widely used. For example, related bromo-fluoro-anisole derivatives have been employed in the synthesis of liquid crystals and complex phenylbicyclohexane structures. sigmaaldrich.com The general strategy involves using the ethynyl and bromo functionalities in polymerization or cross-coupling reactions (like Sonogashira coupling) to extend the conjugated π-system, a critical step in creating materials that can efficiently transport charge or emit light.

Table 1: Potential Reactions for Optoelectronic Material Synthesis

| Reaction Type | Functional Group Utilized | Product Type | Potential Application |

| Sonogashira Coupling | Ethynyl and Bromo | Conjugated Polymers/Oligomers | Active layers in OLEDs, OPVs |

| Glaser Coupling | Ethynyl | Symmetrical Diynes/Polymers | Molecular wires, NLO materials |

| Polymerization | Ethynyl | Poly(phenylacetylene) derivatives | Conductive polymers, sensors |

Design of Chemical Sensors and Probes

The design of selective chemical sensors relies on creating molecules that exhibit a measurable change in properties upon binding to a specific analyte. This compound offers a versatile scaffold for this purpose.

Analyte Recognition: The aromatic ring can be further functionalized to introduce specific binding sites for ions or small molecules.

Signal Transduction: The ethynyl group can be used to attach the sensor molecule to a surface (e.g., an electrode or nanoparticle) or to a fluorophore. The binding of an analyte to the recognition site would then trigger a change in the electrochemical or photophysical properties of the system.

For example, the fluorescence of the π-conjugated system derived from this molecule could be quenched or enhanced upon binding to a target metal ion. The bromo- and methoxy-substituents can be used to modulate the electronic properties of the aromatic system, thereby tuning the sensitivity and selectivity of the sensor.

Immobilized Catalysis and Ligand Design for Heterogeneous Systems

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is crucial in industrial chemistry as it simplifies catalyst separation and recycling. This compound is an excellent candidate for creating immobilized ligands for such systems. sigmaaldrich.combldpharm.comsigmaaldrich.comsigmaaldrich.com

The core strategy involves anchoring the molecule, or a derivative of it, onto a solid support like silica (B1680970) gel, polystyrene beads, or magnetic nanoparticles. Both the bromo and ethynyl groups can serve as anchoring points.

Via the Bromo Group: The C-Br bond can be converted to an organometallic species (e.g., a Grignard or organolithium reagent) and then reacted with a phosphorus halide like PCl₃ to create a phosphine (B1218219) ligand. This is analogous to the synthesis of tris(4-methoxyphenyl)phosphine (B1294419) from 4-bromoanisole (B123540). wikipedia.org This phosphine-functionalized molecule can then be attached to a support.

Via the Ethynyl Group: The terminal alkyne can be readily attached to an azide-functionalized solid support through CuAAC "click" chemistry, providing a stable triazole linkage.

Once immobilized, these molecules can act as ligands that coordinate with transition metals (e.g., Palladium, Rhodium, Ruthenium) to form heterogeneous catalysts for a wide array of organic reactions, including cross-couplings, hydrogenations, and hydroformylations. The methoxy group on the ligand can influence the electronic environment of the metal center, thereby affecting the catalyst's activity and selectivity.

Future Research Directions and Emerging Opportunities for 4 Bromo 2 Ethynyl 1 Methoxybenzene Chemistry

Development of Novel Catalytic Systems for Greener and More Efficient Transformations

Future research will likely focus on developing novel catalytic systems that enhance the efficiency and sustainability of reactions involving 4-bromo-2-ethynyl-1-methoxybenzene. A key area of interest is the use of metallaphotoredox catalysis, which combines visible-light photocatalysis with transition metal catalysis. This dual-catalytic approach can enable a variety of cross-coupling reactions under milder and more environmentally friendly conditions. For instance, the development of scalable photo-mechanochemical platforms that utilize resonant acoustic mixing could minimize or eliminate the need for bulk solvents, reduce reaction times, and simplify product isolation. nih.gov

These advanced catalytic systems are expected to be applicable to a range of transformations, including C-N, C-O, C-P, and C-S bond-forming reactions. The optimization of these systems will likely involve the screening of various photocatalysts, nickel catalysts, and reaction parameters to achieve high yields and selectivity.

Exploration of Unconventional Reaction Conditions (e.g., Mechanochemistry, Photoredox Catalysis)

The exploration of unconventional reaction conditions, such as mechanochemistry and photoredox catalysis, presents significant opportunities for the chemistry of this compound. Mechanochemistry, which involves reactions induced by mechanical force, can offer advantages such as reduced solvent usage and access to novel reaction pathways. nih.gov

The integration of photoredox catalysis with mechanochemistry, termed photo-mechanochemistry, is a particularly promising area. This synergistic approach can expand the synthetic landscape for this compound. nih.gov Early studies have demonstrated the feasibility of photo-mechanochemical reactions, and recent advancements are addressing challenges related to experimental complexity and scalability. nih.gov Future work in this area could lead to the development of highly efficient and scalable methods for a variety of photoinduced reactions involving this compound.

Integration into Advanced Polymer Architectures and Soft Materials for High-Performance Applications

The distinct functionalities of this compound make it an attractive monomer for the synthesis of advanced polymer architectures and soft materials. The terminal alkyne can participate in polymerization reactions such as "click chemistry," while the bromoarene moiety allows for post-polymerization modification via cross-coupling reactions. This dual functionality enables the creation of complex and well-defined polymer structures with tailored properties.